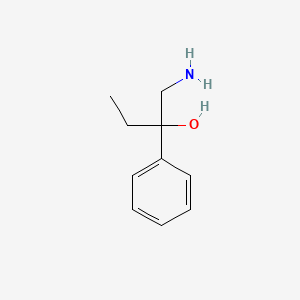

1-Amino-2-phenylbutan-2-ol

Description

1-Amino-2-phenylbutan-2-ol (CAS: 770-65-0) is a secondary amino alcohol with the molecular formula C₁₀H₁₅NO and a molecular weight of 165.23 g/mol. Its structure features a hydroxyl (-OH) and an amino (-NH₂) group attached to the same carbon atom (C2), along with a phenyl substituent at C2 and an ethyl chain extending from C1 (SMILES: CCC(CN)(c1ccccc1)O) . This configuration imparts unique physicochemical properties, such as moderate polarity due to the hydroxyl and amino groups, and lipophilicity from the phenyl ring.

Properties

IUPAC Name |

1-amino-2-phenylbutan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-2-10(12,8-11)9-6-4-3-5-7-9/h3-7,12H,2,8,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULFJMPCWXPSJQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CN)(C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70274599 | |

| Record name | 1-amino-2-phenylbutan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70274599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

770-65-0 | |

| Record name | NSC30434 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30434 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-amino-2-phenylbutan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70274599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Amino-2-phenylbutan-2-ol can be synthesized through the reaction of phenylacetaldehyde with ammonia and amines . The reaction typically involves the use of a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of 1-Amino-2-phenylbutan-2-ol may involve more sophisticated techniques such as continuous flow reactors to optimize the reaction conditions and scale up the production. The use of high-purity starting materials and stringent quality control measures are essential to produce the compound at a commercial scale .

Chemical Reactions Analysis

Types of Reactions: 1-Amino-2-phenylbutan-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different amines or alcohols.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products:

Oxidation: Phenylbutanone or phenylbutanal.

Reduction: Various secondary or tertiary amines.

Substitution: Halogenated derivatives of the original compound

Scientific Research Applications

1-Amino-2-phenylbutan-2-ol is utilized in several scientific research areas:

Mechanism of Action

The mechanism of action of 1-Amino-2-phenylbutan-2-ol involves its interaction with various molecular targets depending on its application. In biocatalysis, it acts as a substrate for enzymes such as ω-transaminases, facilitating the synthesis of chiral amines. The compound’s hydroxyl and amino groups allow it to participate in hydrogen bonding and other interactions, influencing its reactivity and binding affinity in different pathways .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

1-Amino-2-methylbutan-2-ol (CAS: 51411-49-5)

- Molecular Formula: C₅H₁₃NO

- Molecular Weight : 103.16 g/mol

- Key Features : A methyl group replaces the phenyl ring at C2, reducing steric bulk and lipophilicity.

- Applications : Used as a chiral building block in organic synthesis, though specific applications are unspecified .

2-(Dimethylamino)-2-phenylbutan-1-ol (CAS: 39068-94-5)

- Molecular Formula: C₁₂H₁₉NO

- Molecular Weight : 193.29 g/mol

- Key Features: The amino group is dimethylated, enhancing lipophilicity and altering electronic properties.

- Applications: Serves as an intermediate in pharmaceuticals, notably as a metabolite or impurity in drugs like trimebutine maleate .

(S)-2-Amino-4-phenylbutan-1-ol

- Molecular Formula: C₁₀H₁₅NO (assumed)

- Key Features : The phenyl group is at C4 instead of C2, elongating the carbon chain. The (S)-enantiomer is synthesized in 92% yield via a general reduction procedure .

- Applications : Likely employed in asymmetric synthesis due to its chiral center.

2-Amino-2-ethylbutan-1-ol (CAS: 19792-52-0)

- Molecular Formula: C₆H₁₅NO

- Molecular Weight : 117.19 g/mol

- Key Features: Ethyl substituent at C2; exhibits higher acute toxicity (OSHA HCS Category 4, H302 for oral toxicity) and irritancy (H315, H319) compared to 1-amino-2-phenylbutan-2-ol .

- Applications : Industrial chemical for manufacturing derivatives; requires stringent safety protocols during handling .

1-Amino-3-methylbutan-2-ol (CAS: 17687-58-0)

- Molecular Formula: C₅H₁₃NO

- Molecular Weight : 103.16 g/mol

- Key Features: Amino and hydroxyl groups at C1 and C2, respectively, with a methyl branch at C3.

(S)-2-Amino-1,1-diphenylpropan-1-ol (CAS: 78603-91-5)

- Molecular Formula: C₁₅H₁₇NO

- Molecular Weight : 227.31 g/mol

- Key Features : Two phenyl groups at C1, increasing steric hindrance and aromatic interactions.

- Applications : Specialized synthetic intermediate with high purity (97%); requires precautions to avoid skin/eye contact .

Comparative Data Table

Biological Activity

1-Amino-2-phenylbutan-2-ol, also known by its CAS number 770-65-0, is an organic compound that has gained attention for its potential biological activities and applications in various fields, including medicinal chemistry and biocatalysis. This compound features a chiral center, which allows for the production of enantiomerically pure compounds that are crucial in pharmaceutical applications.

1-Amino-2-phenylbutan-2-ol has the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 165.24 g/mol |

| Melting Point | 50 °C |

| Boiling Point | 180 °C |

The compound's structure includes an amino group and a hydroxyl group, which contribute to its reactivity and interactions with biological systems.

1-Amino-2-phenylbutan-2-ol is known to interact with various biomolecules, influencing biochemical pathways related to enzyme activity and possibly affecting viral replication processes. The primary mechanism involves its role as a substrate for transaminases, facilitating the synthesis of chiral amines, which are valuable in drug development.

Target Interactions

The compound has been studied for its interaction with the Gag-Pol polyprotein, a crucial component in the lifecycle of certain viruses. By disrupting the function of this polyprotein, 1-amino-2-phenylbutan-2-ol may reduce viral load and interfere with viral replication pathways.

Enzymatic Reactions

In biocatalysis, 1-amino-2-phenylbutan-2-ol serves as a substrate for various enzymes. For instance, it can undergo transamination reactions catalyzed by ω-transaminases, leading to the production of valuable chiral amines. These reactions are pivotal in synthesizing active pharmaceutical ingredients (APIs) .

Case Studies

- Transamination Reactions : A study demonstrated the successful conversion of racemic 4-phenylbutanol into (S)- and (R)-4-phenylbutan-2-amines using a one-pot enzymatic cascade involving two complementary alcohol dehydrogenases and transaminases, achieving high enantioselectivity (>99% for (R)-enantiomer) . This showcases the compound's utility in producing chiral amines.

- Antiviral Potential : Research indicates that compounds structurally similar to 1-amino-2-phenylbutan-2-ol can inhibit the Gag-Pol polyprotein's function, suggesting potential antiviral properties. However, specific studies on this compound's direct antiviral activity remain limited.

Comparative Analysis with Related Compounds

| Compound Name | Structure Type | Unique Properties |

|---|---|---|

| 1-Amino-2-phenylbutan-2-ol | Amino alcohol | Chiral center allows for enantiomeric purity |

| 4-Amino-butanoic acid | Amino acid | Lacks aromatic ring; more hydrophilic |

| 2-Amino-3-methylbutanoic acid | Branched-chain amino acid | Different functional groups affecting reactivity |

The unique positioning of functional groups in 1-amino-2-phenylbutan-2-ol provides distinct chemical reactivity compared to related compounds.

Applications in Scientific Research

1-Amino-2-phenylbutan-2-ol is utilized across various research domains:

Chemistry : As a key intermediate in synthesizing complex organic molecules.

Biology : In studies focusing on enzyme-mediated reactions and biocatalysis.

Pharmaceuticals : Investigated for potential therapeutic applications and as a precursor for drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.